Phosphine, bis(2-chlorophenyl)phenyl-
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Overview
Description
Phosphine, bis(2-chlorophenyl)phenyl- is an organophosphorus compound with the molecular formula C18H13Cl2P It is a phosphine derivative where the phosphorus atom is bonded to two 2-chlorophenyl groups and one phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, bis(2-chlorophenyl)phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with 2-chlorobenzene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphine, bis(2-chlorophenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Phosphine, bis(2-chlorophenyl)phenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organophosphorus compounds and materials.
Mechanism of Action
The mechanism by which phosphine, bis(2-chlorophenyl)phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular pathways, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Phosphine, bis(4-chlorophenyl)phenyl-
- Phosphine, bis(2,4,6-trimethylphenyl)phenyl-
- Phosphine, bis(2-methylphenyl)phenyl-
Uniqueness
Phosphine, bis(2-chlorophenyl)phenyl- is unique due to the presence of two 2-chlorophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
66185-98-6 |
---|---|
Molecular Formula |
C18H13Cl2P |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
bis(2-chlorophenyl)-phenylphosphane |
InChI |
InChI=1S/C18H13Cl2P/c19-15-10-4-6-12-17(15)21(14-8-2-1-3-9-14)18-13-7-5-11-16(18)20/h1-13H |
InChI Key |
WUUKPOCGPVEOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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